molecular formula C16H13ClN4S B12047268 1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B12047268
M. Wt: 328.8 g/mol
InChI Key: WLLHYEUONDNBQJ-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a unique structure that combines a pyrazole ring with a thiourea moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-amine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, leading to the disruption of metabolic pathways. The aromatic rings and pyrazole moiety contribute to the compound’s ability to interact with cellular membranes and proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is unique due to the presence of both the pyrazole ring and the thiourea moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

[5-(4-chlorophenyl)-2-phenylpyrazol-3-yl]thiourea

InChI

InChI=1S/C16H13ClN4S/c17-12-8-6-11(7-9-12)14-10-15(19-16(18)22)21(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19,22)

InChI Key

WLLHYEUONDNBQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NC(=S)N

Origin of Product

United States

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